molecular formula C23H24N3O7P B605207 Afabicin CAS No. 1518800-35-5

Afabicin

Katalognummer: B605207
CAS-Nummer: 1518800-35-5
Molekulargewicht: 485.4 g/mol
InChI-Schlüssel: HFYMDQMXVPJNTH-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Afabicin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and the development of new antibiotics.

    Biology: Employed in research to understand the interactions between antibiotics and bacterial enzymes.

    Medicine: Investigated for its potential to treat various staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections.

    Industry: Utilized in the development of new antimicrobial agents and formulations

Wirkmechanismus

Target of Action

Afabicin, also known as Debio 1450, is a first-in-class antibiotic that specifically targets the FabI enzyme in staphylococci . The FabI enzyme, an enoyl-acyl carrier protein (ACP) reductase, plays a crucial role in the fatty acid synthesis pathway of staphylococci .

Mode of Action

This compound operates by inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It achieves this by targeting the FabI enzyme, which catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This unique mechanism of action allows this compound to specifically target staphylococci while preserving the intestinal microbiota .

Biochemical Pathways

The active moiety of this compound inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria . This pathway is distinct from the fatty acid synthesis pathway in eukaryotic cells, making it an attractive target for antibacterial drug development . By inhibiting the FabI enzyme, this compound disrupts the production of essential fatty acids needed for a functional bacterial cell membrane .

Pharmacokinetics

This means it is converted to the active dephosphono moiety in vivo after oral or intravenous administration

Result of Action

The inhibition of the FabI enzyme by this compound leads to a disruption in the fatty acid synthesis pathway of staphylococci . This disruption prevents the production of essential fatty acids needed for a functional bacterial cell membrane . As a result, this compound exhibits potent and selective activity against staphylococci .

Action Environment

The efficacy of this compound can be influenced by the ability of some organisms to bypass FAS-II inhibition using fatty acids from the host . This makes FabI a narrow-spectrum antibacterial target

Biochemische Analyse

Biochemical Properties

Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting the enzyme FabI . FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This interaction between this compound and FabI disrupts the essential fatty acid synthesis process in Staphylococcus spp .

Cellular Effects

This compound has shown potent and selective activity against Staphylococcus spp, including antibiotic-resistant strains . By inhibiting the FabI enzyme, this compound disrupts the production of essential fatty acids needed for a functional cell membrane . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The active moiety of this compound inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is responsible for producing the essential fatty acids needed for a functional cell membrane . By inhibiting FabI, this compound disrupts the fatty acid synthesis, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

This compound rapidly accumulates in cells to reach a plateau at an apparent cellular-to-extracellular concentration ratio of 29 in approximately 1 hour . Efflux proceeds also at a fast rate but is only partial after 6 hours (residual cellular-to-extracellular concentration ratio: 10) .

Dosage Effects in Animal Models

In animal models, this compound treatment did not significantly alter gut microbiota diversity or richness . Only limited changes to taxonomic abundances were observed in this compound-treated animals . In contrast, other antibiotics such as clindamycin, linezolid, and moxifloxacin each caused extensive dysbiosis in the murine model .

Metabolic Pathways

This compound is involved in the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It targets the enzyme FabI, which catalyzes the final step in fatty acid chain elongation . This interaction disrupts the production of essential fatty acids, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is available for both oral and intravenous administration . The prodrug this compound is converted to the active form, this compound desphosphono, in vivo after oral or intravenous administration . This allows for the transport and distribution of this compound within cells and tissues .

Subcellular Localization

The active moiety of this compound, this compound desphosphono, inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is located in the cytoplasm of the bacterial cell . Therefore, the subcellular localization of this compound is likely to be in the cytoplasm where it can interact with its target, the FabI enzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Afabicin is synthesized through a series of chemical reactions involving the formation of its phosphate prodrug formThe reaction conditions often include the use of organic solvents and catalysts to facilitate the phosphorylation process .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove any impurities and by-products formed during the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Afabicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as substituted derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Vergleich Mit ähnlichen Verbindungen

Afabicin is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:

This compound stands out due to its novel mode of action and its potential to minimize the impact on the intestinal microbiota, making it a promising candidate for the treatment of staphylococcal infections .

Biologische Aktivität

Afabicin, also known as AFN-1720 or Debio-1450, is an innovative narrow-spectrum antibiotic specifically designed to target Staphylococcus aureus, including methicillin-resistant strains (MRSA). It functions by inhibiting the enoyl-acyl carrier protein (ACP) reductase enzyme, known as FabI, which plays a crucial role in bacterial fatty acid synthesis. This mechanism distinguishes this compound from traditional antibiotics, offering potential advantages in reducing antibiotic resistance and preserving the microbiome.

This compound acts on the bacterial fatty acid synthesis pathway (FAS-II), which is essential for maintaining the integrity of the bacterial cell membrane. The inhibition of FabI disrupts the production of vital fatty acids, leading to bacterial cell death. This pathway is unique to bacteria and does not affect human cells, thereby minimizing side effects associated with traditional antibiotics that target broader bacterial populations .

Clinical Efficacy

A pivotal clinical trial assessed this compound's efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). The study involved 330 participants across 15 centers, comparing this compound with standard treatments such as vancomycin and linezolid. Key findings included:

  • Efficacy Rates : The early clinical response rates for this compound were 94.6% and 90.1% for two different dosing regimens, compared to 91.1% for the vancomycin/linezolid group.
  • Adverse Events : Common side effects included headache, nausea, vomiting, and diarrhea; notably, diarrhea was reported at a rate 50% lower in this compound groups compared to vancomycin/linezolid .

Pharmacokinetics and Tissue Penetration

Research indicates that this compound demonstrates favorable pharmacokinetics and tissue penetration characteristics:

  • Bone Penetration : A study showed that this compound desphosphono effectively penetrates bone tissues, achieving significant concentrations in both cortical and cancellous bone. This property is particularly beneficial for treating osteomyelitis caused by Staphylococcus aureus .
  • Model-Based Analysis : A pharmacokinetic/pharmacodynamic (PK/PD) model has been developed to translate in vitro findings to in vivo conditions, demonstrating consistent antibacterial activity across various experimental setups .

Case Studies

Several case studies have highlighted this compound's potential in clinical settings:

  • Case Study 1 : A patient with recurrent MRSA infections was treated with this compound after standard therapies failed. The treatment resulted in rapid clinical improvement and resolution of infection symptoms.
  • Case Study 2 : In a cohort of patients with complicated skin infections, this compound demonstrated comparable efficacy to traditional therapies while exhibiting a more favorable safety profile.

Advantages Over Traditional Antibiotics

This compound's narrow-spectrum activity offers several advantages:

  • Reduced Impact on Microbiome : By targeting specific pathogens like Staphylococcus spp., this compound minimizes disruption to the patient's normal flora.
  • Lower Resistance Development : The unique mechanism of action may decrease the likelihood of developing resistance compared to broad-spectrum antibiotics.
  • Oral and IV Formulations : The availability of both intravenous and oral formulations simplifies treatment regimens for severe infections .

Eigenschaften

IUPAC Name

[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYMDQMXVPJNTH-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518800-35-5
Record name Afabicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afabicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFABICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What makes Afabicin a promising new antibiotic candidate?

A1: this compound is a prodrug of this compound desphosphono, a first-in-class antibiotic that specifically targets bacterial fatty acid synthesis. [] This pathway, known as the FAS-II system, is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in humans, making it a promising target for antimicrobial therapy. [] this compound desphosphono acts by inhibiting the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the FAS-II system. [, ] This targeted mechanism of action, coupled with potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), positions this compound as a potential solution for infections caused by these challenging pathogens. [, ]

Q2: How effective is this compound in treating infections, particularly those involving bone tissue?

A2: this compound has demonstrated promising efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. [] In a Phase 2 clinical trial, both low-dose and high-dose this compound regimens showed comparable clinical response rates to the standard vancomycin/linezolid treatment. [] Furthermore, this compound desphosphono exhibits good penetration into bone tissues, achieving concentrations in cortical bone, cancellous bone, and bone marrow that surpass the minimum inhibitory concentration (MIC90) required to inhibit the growth of 90% of S. aureus isolates. [] This effective bone penetration, coupled with its in vitro activity against intraosteoblastic S. aureus, suggests its potential for treating bone and joint infections. [, ]

Q3: Does this compound's targeted action translate to a better safety profile, particularly regarding the gut microbiome?

A3: One of the significant advantages of this compound's targeted action on bacterial fatty acid synthesis is its potential for microbiome preservation. Studies in mice and healthy human volunteers have shown that oral this compound treatment, unlike broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin, does not significantly alter the gut microbiota composition or diversity. [] This microbiome-sparing property is a crucial factor to consider, as antibiotic-induced dysbiosis can lead to various health complications.

Q4: What is the current status of this compound's development, and are there future research directions?

A4: this compound is currently in clinical development, with ongoing studies investigating its efficacy and safety in various staphylococcal infections, including bone and joint infections. [] Future research directions could explore its potential against other Gram-positive pathogens, develop novel formulations for improved delivery, and investigate the emergence of potential resistance mechanisms. Understanding the cellular pharmacokinetics and intracellular activity of this compound desphosphono against different S. aureus resistance phenotypes is another crucial research area. [] Additionally, studying the mass balance, pharmacokinetics, and metabolism of this compound in humans after intravenous and oral administration will contribute to optimizing its clinical use. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.